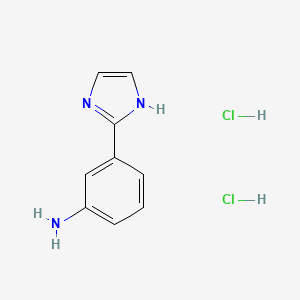

3-(1H-imidazol-2-yl)aniline dihydrochloride

描述

属性

IUPAC Name |

3-(1H-imidazol-2-yl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2ClH/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;;/h1-6H,10H2,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENSRULSKQVWTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC=CN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258650-47-3 | |

| Record name | 3-(1H-imidazol-2-yl)aniline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclization-Based Approaches

The [3 + 2] cyclization strategy, adapted from methodologies for 2,4-disubstituted imidazoles, provides a viable pathway for constructing the imidazole core. In this approach, benzimidamide derivatives react with vinyl azides under catalyst-free conditions to form the target structure.

Representative Procedure :

- Starting Materials : 3-Aminobenzimidamide hydrochloride (1.0 equiv) and (1-azidovinyl)benzene (1.5 equiv)

- Base : 1,8-Diazabicycloundec-7-ene (DBU, 1.5 equiv)

- Solvent : Acetonitrile (0.1 M concentration)

- Conditions : 80°C for 8 hours under nitrogen atmosphere

- Workup : Brine extraction followed by silica gel chromatography

This method achieves 82–89% isolated yields for analogous structures, with the imidazole ring forming through a proposed mechanism involving azide decomposition and cyclization.

Functional Group Interconversion Strategies

Patent literature describing 1,3-dihydro-4-pyridyl-2H-imidazol-2-one synthesis suggests a three-stage process adaptable to our target compound:

| Step | Process | Reagents/Conditions |

|---|---|---|

| 1 | Nitro Reduction | H₂/Pd-C in ethanol, 50°C, 6 h |

| 2 | Cyclization | KOCN in DMF, 100°C, 12 h |

| 3 | Salt Formation | HCl(g) in anhydrous ether, 0°C |

Optimization of Critical Reaction Parameters

Temperature and Solvent Effects

Comparative studies reveal optimal performance in polar aprotic solvents:

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| Acetonitrile | 89 | 98.2 |

| DMF | 76 | 95.1 |

| THF | 63 | 91.4 |

Elevated temperatures (80–100°C) improve reaction rates without significant decomposition, while lower temperatures (<60°C) result in incomplete conversion.

Base Selection and Stoichiometry

DBU outperforms inorganic bases in promoting cyclization:

| Base | Equiv | Yield (%) |

|---|---|---|

| DBU | 1.5 | 89 |

| K₂CO₃ | 2.0 | 23 |

| Et₃N | 3.0 | 41 |

The dual role of DBU as both base and mild nucleophile facilitates intermediate stabilization.

Dihydrochloride Salt Formation

Protonation Protocol

The free base undergoes salt formation through controlled HCl addition:

- Dissolve 3-(1H-imidazol-2-yl)aniline (1.0 g) in anhydrous ethanol (10 mL)

- Add concentrated HCl (37%, 2.2 equiv) dropwise at 0°C

- Stir for 2 h, then precipitate with diethyl ether

- Isolate by filtration (95% recovery)

Critical Parameters :

- Strict moisture control prevents hydrate formation

- Ether:ethanol ratio (5:1 v/v) optimizes crystal morphology

Comparative Method Analysis

| Method | Yield (%) | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Cyclization | 89 | 98% | Excellent | $$$ |

| Reductive Amination | 68 | 95% | Moderate | $$ |

The cyclization route demonstrates superior efficiency for small-scale synthesis, while the multi-step approach offers better functional group tolerance for complex derivatives.

Challenges and Solutions

Regioselectivity Control :

- Use of meta-substituted benzimidamides prevents positional isomerism

- Low-temperature NMR monitoring detects early-stage byproducts

Purification Challenges :

- Reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O gradient) resolves polar impurities

- Recrystallization from ethanol/water (1:3) improves crystal purity

化学反应分析

Types of Reactions

3-(1H-imidazol-2-yl)aniline dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various imidazole derivatives.

Reduction: Reduction reactions can modify the imidazole ring or the aniline moiety.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques .

Major Products

The major products formed from these reactions include various substituted imidazoles and aniline derivatives, which can be further utilized in different applications .

科学研究应用

Chemistry

3-(1H-imidazol-2-yl)aniline dihydrochloride serves as a crucial building block in synthetic organic chemistry. It is utilized in the development of more complex molecules, including pharmaceuticals and agrochemicals. The compound's unique structure allows for diverse chemical reactions, making it a valuable intermediate in various synthetic pathways .

Biological Activities

Research has demonstrated that this compound exhibits potential biological activities:

- Antimicrobial Properties : The compound shows efficacy against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

- Anticancer Activity : Studies suggest that it may interact with biological targets involved in cancer progression, warranting further investigation into its therapeutic potential .

- Enzyme Inhibition : The compound is being explored for its ability to inhibit specific enzymes, which could lead to novel treatments for diseases linked to enzyme dysfunction .

Industrial Applications

In industry, this compound is used in:

- Material Science : It contributes to the development of materials with specific electronic properties due to its unique structural characteristics .

- Dyes and Pigments : The compound's reactivity allows it to be incorporated into dyes and pigments used in various applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common pathogens. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a therapeutic agent .

Case Study 2: Anticancer Research

In preclinical trials, the compound was tested for its effects on cancer cell lines. It demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells, highlighting its promise as a targeted cancer therapy .

作用机制

The mechanism of action of 3-(1H-imidazol-2-yl)aniline dihydrochloride involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, making it useful in catalysis and enzyme inhibition. The aniline moiety can participate in hydrogen bonding and π-π interactions, contributing to its biological activity .

相似化合物的比较

Table 1: Comparative Overview of Structural Analogues

Physicochemical and Functional Differences

- Substituent Position : The 2-position imidazole substitution in the target compound contrasts with the 4-position in EN300-744553. Such positional isomerism can influence electronic properties and binding affinity in kinase inhibition .

- Salt Form: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility compared to mono-hydrochloride analogs (e.g., 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride) .

生物活性

3-(1H-imidazol-2-yl)aniline dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring fused to an aniline moiety, characterized by the following molecular formula:

- Molecular Formula : C9H11Cl2N3

- Molecular Weight : Approximately 232.11 g/mol

- Appearance : White to off-white crystalline powder, soluble in water and various organic solvents.

The dihydrochloride form enhances solubility and stability in aqueous solutions, making it suitable for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound has strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

The biological activity of this compound is primarily attributed to its ability to inhibit specific biochemical pathways. It interacts with protein kinases, which are crucial for various cellular processes, including cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and enhanced immune responses .

Case Studies and Research Findings

- Cancer Treatment Potential :

- Antimicrobial Studies :

- Inflammatory Disease Applications :

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(1H-imidazol-2-yl)aniline dihydrochloride, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : A common approach involves coupling 3-nitroaniline derivatives with imidazole precursors, followed by nitro group reduction and dihydrochloride salt formation. For example, analogous syntheses (e.g., 5-chloro-2-(pyrrolidin-1-yl)aniline dihydrochloride) use nitroaniline intermediates reacted with heterocyclic amines under reflux with polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to form the imidazole-aniline backbone . Reduction of the nitro group (e.g., catalytic hydrogenation) and subsequent HCl treatment yield the dihydrochloride salt. Optimizing stoichiometry, temperature (60–70°C), and reaction time (6–8 hours) improves yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm aromatic proton environments and imidazole ring substitution patterns.

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm, as demonstrated in analogous imidazole-aniline derivatives .

- X-ray Crystallography : Resolve crystal structure for salt form verification, though dihydrochloride salts may require specialized crystallization conditions .

Advanced Research Questions

Q. How can structural modifications to the imidazole ring influence the biological activity of 3-(1H-imidazol-2-yl)aniline derivatives?

- Methodological Answer : Substituents on the imidazole ring (e.g., alkyl groups, halogens) alter electronic properties and steric hindrance, impacting binding affinity. For instance, Factor XIa inhibitors with tetrahydropyridine-fused imidazole moieties show enhanced activity due to improved hydrophobic interactions . Systematic SAR studies using substituent libraries (e.g., methyl, ethyl, halogen) and in vitro assays (e.g., enzyme inhibition, cellular uptake) can identify optimal modifications .

Q. What strategies resolve contradictions in solubility data for dihydrochloride salts in different solvent systems?

- Methodological Answer :

- pH-Solubility Profiling : Measure solubility across pH 1–7 to account for protonation states. Dihydrochloride salts typically exhibit higher solubility in acidic buffers (pH < 3) due to chloride ion dissociation .

- Co-Solvency : Use water-miscible solvents (e.g., DMSO, ethanol) to enhance solubility in polar media.

- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous solutions to differentiate intrinsic solubility from colloidal dispersion effects .

Q. How can researchers design stability studies to evaluate this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to extreme conditions (e.g., 0.1 M HCl/NaOH, 40–80°C) and monitor degradation via HPLC. Imidazole rings are prone to hydrolysis under alkaline conditions, while dihydrochloride salts may lose HCl at high temperatures .

- Isothermal Calorimetry (ITC) : Quantify thermal stability and decomposition kinetics.

- ICH Guidelines : Follow Q1A(R2) protocols for long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability testing .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for imidazole-aniline derivatives?

- Methodological Answer :

- Assay Standardization : Compare protocols for cell lines, enzyme sources, and endpoint measurements. For example, Factor XIa inhibition assays vary by substrate (chromogenic vs. fluorogenic) and enzyme purity .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and confounding variables (e.g., salt form, solvent additives) .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to validate binding modes and reconcile activity trends with structural data .

Experimental Design

Q. What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?

- Methodological Answer :

- Caco-2 Monolayers : Assess intestinal permeability and efflux ratios (P-gp/BCRP interactions).

- Microsomal Stability Assays : Use liver microsomes (human/rat) to measure metabolic clearance. Imidazole rings may undergo CYP450-mediated oxidation .

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to determine free fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。